

Application Notes and Protocols for SHP2 Inhibitors in Mouse Xenograft Models

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Compound of Interest

Compound Name: *Shp2-IN-24*

Cat. No.: *B12385117*

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A focus on **Shp2-IN-24** and related allosteric inhibitors

Audience: Researchers, scientists, and drug development professionals.

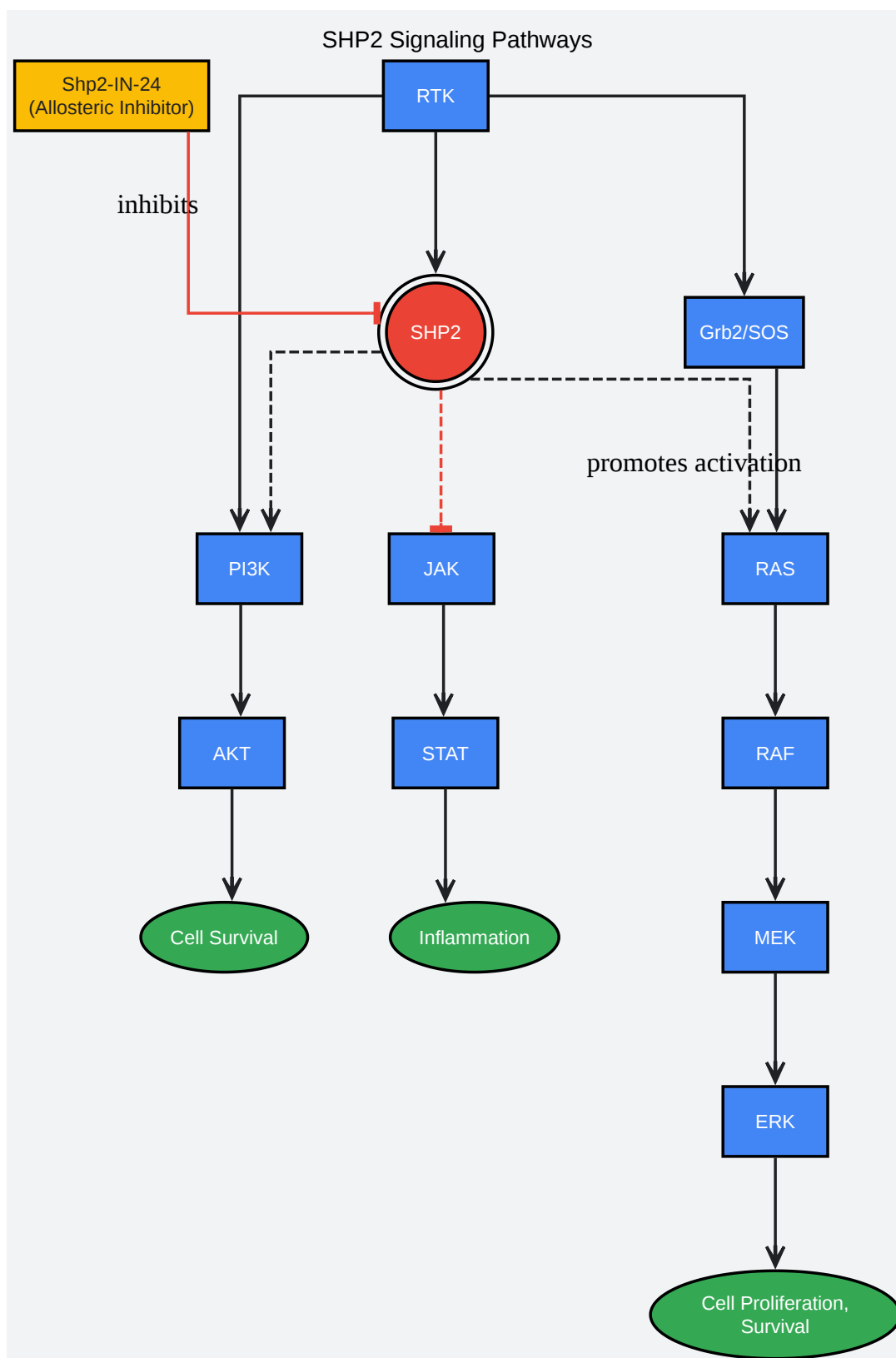
Disclaimer: As of the latest update, specific preclinical data for "**Shp2-IN-24**" is not widely available in the public domain. The following application notes and protocols are based on data from well-characterized, structurally similar allosteric SHP2 inhibitors used in mouse xenograft models. Researchers should use this information as a guide and optimize protocols for their specific compound and experimental setup.

Introduction

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical transducer of signaling cascades downstream of receptor tyrosine kinases (RTKs).^{[1][2][3]} It plays a pivotal role in activating the RAS/MAPK pathway, which is frequently dysregulated in various human cancers.^{[2][4][5]} Consequently, SHP2 has emerged as a compelling target for cancer therapy.^[4] Allosteric inhibitors of SHP2 have shown promise by stabilizing the enzyme in its inactive conformation, thereby blocking downstream signaling and inhibiting tumor growth.^{[3][6]} This document provides a detailed overview of the application of SHP2 inhibitors, with a focus on hypothetical protocols for a compound like **Shp2-IN-24**, in mouse xenograft models.

Signaling Pathway

SHP2 is a key signaling node that regulates multiple pathways crucial for cell proliferation, survival, and differentiation.^[1] Its inhibition primarily impacts the RAS-MAPK pathway but also affects other signaling cascades like the PI3K-AKT and JAK-STAT pathways.



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Caption: Simplified diagram of SHP2-mediated signaling pathways.

Quantitative Data Summary

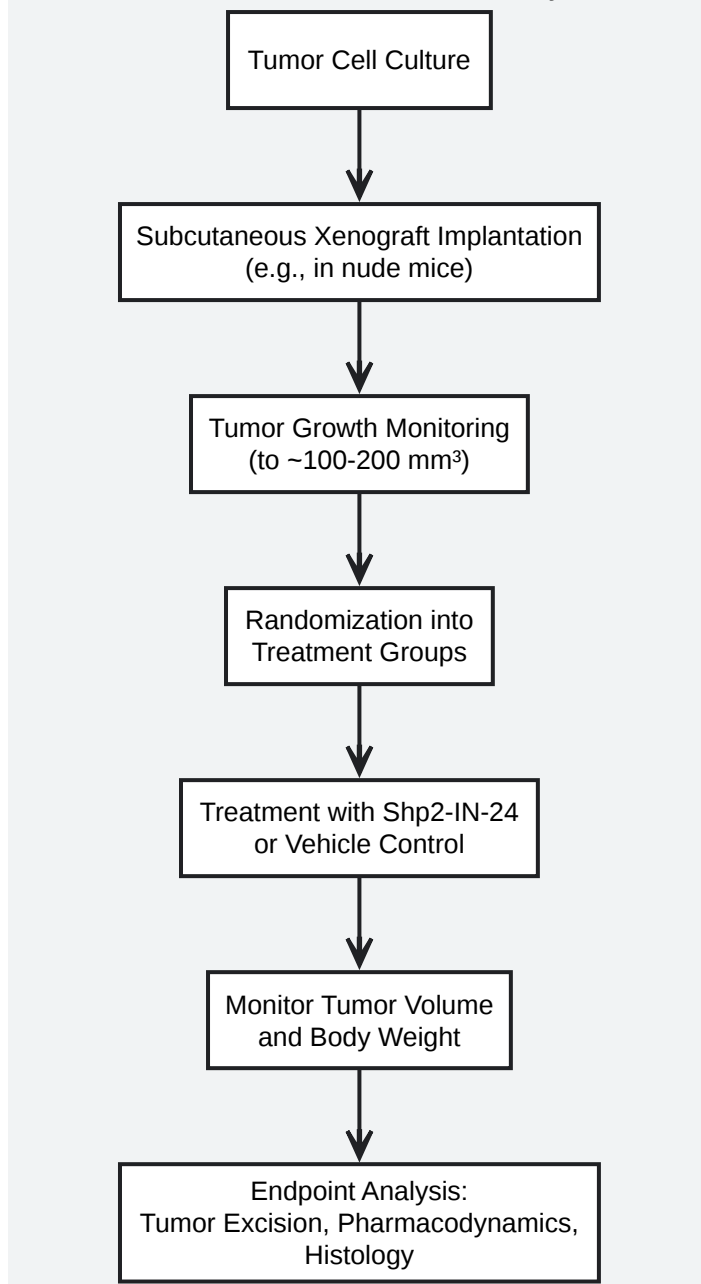
The following table summarizes dosages and schedules for various SHP2 inhibitors in mouse xenograft models. This data can serve as a starting point for designing studies with **Shp2-IN-24**.

Inhibitor	Dosage Range (mg/kg)	Administration Route	Dosing Schedule	Mouse Model Examples	Reference
RMC-4550	10 - 30	Oral (p.o.)	Daily (q.d.), 5 days on/2 days off	Neurofibroma (DhhCre;Nf1fl/fl)	
PF-07284892	30	Oral (p.o.)	Intermittent (every 2-3 days)	Lung Cancer (NCI-H3122), Colorectal (VACO-432)	[7]
SHP099	75	Oral (p.o.)	Daily (q.d.)	Multiple Myeloma (RPMI-8226)	
Compound #220-324	Not specified in vivo	-	-	-	[8]
P9 (PROTAC)	50	Intraperitoneal (i.p.)	Once every 3 days for 4 doses	Squamous Cell Carcinoma (KYSE-520)	[9]

Experimental Protocols

General Workflow for In Vivo Efficacy Studies

General Workflow for In Vivo Efficacy Studies



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